1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Description
1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C21H22ClN3OS and its molecular weight is 399.94. The purity is usually 95%.
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Biological Activity
1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a benzothiazole moiety and a phenylpropanone group. The presence of the chloro and methyl groups on the benzothiazole enhances its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
- Antiproliferative Effects : Compounds structurally related to this compound have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values in the nanomolar range against multiple cancer types, indicating potent anticancer properties .
Biological Activity Data
A summary of biological activities observed for this compound and its analogs is presented in the following table:
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of related compounds, it was found that derivatives similar to this compound effectively inhibited cell growth in MCF7 breast cancer cells. The mechanism involved cell cycle arrest at the G2/M phase, leading to apoptosis .
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective potential of benzothiazole derivatives, where compounds demonstrated significant inhibition of acetylcholinesterase activity. This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases like Alzheimer's .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the piperazine and benzothiazole moieties significantly affect the biological activity of the compound. The presence of electron-withdrawing groups (like chlorine) enhances binding affinity to target enzymes and receptors, thereby increasing efficacy .
Properties
IUPAC Name |
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-15-7-9-17(22)20-19(15)23-21(27-20)25-13-11-24(12-14-25)18(26)10-8-16-5-3-2-4-6-16/h2-7,9H,8,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSGYUYVQSCCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.